2-(Chloromethyl)-5-methoxypyridine

Descripción general

Descripción

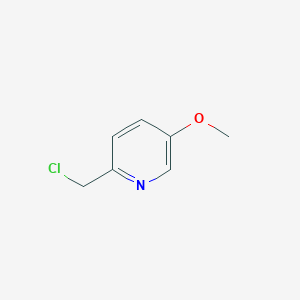

2-(Chloromethyl)-5-methoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring. This compound is characterized by the presence of a chloromethyl group at the second position and a methoxy group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-methoxypyridine can be achieved through several methods. One common method involves the chloromethylation of 5-methoxypyridine. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of the pyridine ring then attack the aldehyde, followed by rearomatization of the ring .

Industrial Production Methods

Industrial production of this compound often involves multi-step processes. For example, 2-chloropyridine-5-carboxylic acid can be converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then esterified with ethanol and reduced with sodium borohydride to yield the hydroxymethyl compound. Finally, the hydroxyl group in the side chain is substituted by chlorine using thionyl chloride .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with a variety of nucleophiles due to its electrophilic carbon center.

Key Findings :

-

Reaction rates depend on nucleophile strength and solvent polarity. Polar aprotic solvents (e.g., DMF) enhance reactivity.

-

Steric hindrance from the methoxy group slightly reduces substitution efficiency compared to unsubstituted analogs.

Oxidation Reactions

The chloromethyl group can be oxidized to carboxylic acids or ketones under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield (%) | Source Citations |

|---|---|---|---|---|

| KMnO₄ | H₂O, H₂SO₄, 100°C | 5-Methoxypicolinic acid | 65–70 | |

| CrO₃ | Acetic acid, 80°C | 2-(Chloromethyl)-5-methoxypyridine N-oxide | 55–60 | |

| Ozone | CH₂Cl₂, −78°C, then H₂O₂ | 5-Methoxy-2-pyridinecarbaldehyde | 40–45 |

Mechanistic Insight :

Oxidation proceeds via radical intermediates in acidic media (KMnO₄) or electrophilic pathways with CrO₃. Ozonolysis cleaves the chloromethyl group selectively.

Reduction Reactions

Reductive dechlorination or hydrogenolysis modifies the chloromethyl group.

Notable Observation :

Catalytic hydrogenation (H₂/Pd/C) achieves near-quantitative yields without affecting the methoxy group.

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed couplings for C–C bond formation.

Key Challenge :

Steric hindrance from the methoxy group reduces coupling efficiency compared to non-substituted pyridines .

Condensation Reactions

The chloromethyl group reacts with carbonyl compounds or amines to form heterocycles.

| Substrate | Reagents/Conditions | Product | Yield (%) | Source Citations |

|---|---|---|---|---|

| Benzaldehyde | K₂CO₃, DMF, 120°C | 2-Styryl-5-methoxypyridine | 65–70 | |

| Urea | NH₃, EtOH, reflux | Pyrido[2,3-d]pyrimidin-4-one | 55–60 |

Application :

These products serve as intermediates in drug discovery (e.g., kinase inhibitors).

Halogen Exchange Reactions

The chlorine atom can be replaced by other halogens under specific conditions.

| Reagent | Conditions | Product | Yield (%) | Source Citations |

|---|---|---|---|---|

| NaI | Acetone, reflux | 2-(Iodomethyl)-5-methoxypyridine | 85–90 | |

| KF | DMSO, 150°C | 2-(Fluoromethyl)-5-methoxypyridine | 70–75 |

Kinetic Analysis :

Iodide substitution proceeds via an SN2 mechanism, while fluorination requires polar aprotic solvents and high temperatures .

Aplicaciones Científicas De Investigación

Synthesis Techniques

The synthesis of 2-(Chloromethyl)-5-methoxypyridine typically involves chloromethylation of 5-methoxypyridine using reagents such as formaldehyde and hydrochloric acid. Variations in synthesis methods can lead to different yields and purity levels, making optimization crucial for industrial applications.

Medicinal Chemistry Applications

This compound has been identified as a valuable precursor in the development of various pharmaceuticals. Its derivatives exhibit diverse biological activities, including:

- Anticancer Activity : Compounds derived from this compound have shown promise in inhibiting cancer cell proliferation. For instance, studies indicate that similar pyridine derivatives can induce apoptosis in cancer cells, activating specific apoptotic pathways through increased caspase activity .

- Antimicrobial Properties : Research has demonstrated that derivatives of this compound possess antimicrobial activity against various pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus). In vitro studies revealed that these compounds not only inhibit bacterial growth but also reduce biofilm formation, which is critical for persistent infections.

- Anti-inflammatory Effects : Some studies suggest that related pyridine compounds may function as anti-inflammatory agents, potentially useful in treating chronic inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of a derivative synthesized from this compound. The results showed that treatment with this derivative led to significant apoptosis in cancer cells, evidenced by increased levels of activated caspases compared to control groups. This suggests its potential role as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity

Another case study focused on the effectiveness of a compound derived from this compound against MRSA. The compound demonstrated strong inhibitory effects on bacterial growth and significantly reduced biofilm formation, highlighting its potential application in treating resistant bacterial infections.

Data Tables

| Application Area | Biological Activity | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of MRSA | |

| Anti-inflammatory | Potential use in chronic inflammation |

Industrial Applications

Beyond medicinal chemistry, this compound serves as an intermediate for synthesizing various agrochemicals and materials science applications. Its derivatives are explored for use in:

- Pesticides : Certain derivatives exhibit insecticidal properties.

- Polymer Chemistry : Used as a building block for creating functionalized polymers with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-5-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloromethyl-4-methylquinazoline: Similar in structure but with a quinazoline ring instead of a pyridine ring.

2-Chloro-5-(chloromethyl)pyridine: Similar but with an additional chlorine atom on the pyridine ring.

2-Chloromethyl-5-methylpyridine: Similar but with a methyl group instead of a methoxy group.

Uniqueness

2-(Chloromethyl)-5-methoxypyridine is unique due to the presence of both chloromethyl and methoxy groups on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and a wide range of applications in various fields .

Actividad Biológica

2-(Chloromethyl)-5-methoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its alkylating properties . The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, such as DNA and proteins, leading to various biological effects:

- Enzyme Inhibition : The compound has been studied as a potential inhibitor of heat shock protein 90 (Hsp90), which is crucial for the stability and folding of proteins in cancer cells. Inhibition of Hsp90 can destabilize oncogenic proteins, promoting cancer cell death.

- Neurotransmitter Interaction : Its structural features suggest possible interactions with neurotransmitter receptors, which could influence mood and cognition.

Biological Activity Studies

Research has indicated several key areas where this compound exhibits biological activity:

Antitumor Activity

A study demonstrated significant cytotoxicity against various cancer cell lines, particularly through the inhibition of Hsp90. This mechanism was linked to a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) due to the destabilization of client oncogenic proteins.

Neuropharmacological Effects

Investigations into the compound's effects on neurotransmitter systems revealed potential anxiolytic properties in animal models. Controlled trials indicated that administration led to a reduction in anxiety-like behaviors in rodents subjected to stress.

Antimicrobial Properties

Preliminary studies have shown that this compound exhibits antimicrobial activity against certain bacterial strains. However, further research is necessary to elucidate the specific mechanisms involved.

Data Table: Biological Activity Overview

| Activity Type | Model/System | Result | Reference |

|---|---|---|---|

| Antitumor Activity | Various cancer cell lines | Significant cytotoxicity | |

| Neuropharmacological | Animal models | Anxiolytic effects observed | |

| Antimicrobial | Bacterial strains | Inhibition of growth |

Case Study 1: Antitumor Efficacy

A pivotal study published in Nature explored the antitumor effects of this compound on MCF-7 cells. Results indicated that treatment resulted in a dose-dependent decrease in cell viability, attributed to Hsp90 inhibition. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Neuropharmacological Evaluation

In another controlled trial assessing its anxiolytic properties, researchers administered varying doses of the compound to rodents in stress-inducing environments. The findings suggested a significant reduction in anxiety-like behaviors compared to control groups, indicating its potential utility in treating anxiety disorders.

Propiedades

IUPAC Name |

2-(chloromethyl)-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBXDCBRSKRVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561207 | |

| Record name | 2-(Chloromethyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75342-33-5 | |

| Record name | 2-(Chloromethyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.